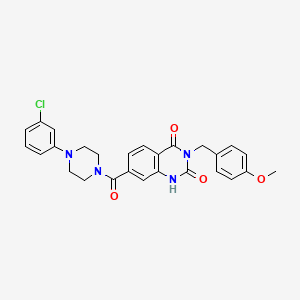

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15361463

Molecular Formula: C27H25ClN4O4

Molecular Weight: 505.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H25ClN4O4 |

|---|---|

| Molecular Weight | 505.0 g/mol |

| IUPAC Name | 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C27H25ClN4O4/c1-36-22-8-5-18(6-9-22)17-32-26(34)23-10-7-19(15-24(23)29-27(32)35)25(33)31-13-11-30(12-14-31)21-4-2-3-20(28)16-21/h2-10,15-16H,11-14,17H2,1H3,(H,29,35) |

| Standard InChI Key | GBLCTGRQYYTPDA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O |

Introduction

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline derivatives class. It is notable for its potential pharmacological applications, particularly in medicinal chemistry, due to the presence of both piperazine and quinazoline moieties, which suggest diverse biological activities.

Synthesis of 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

The synthesis of this compound typically involves multi-step organic reactions. While specific detailed methodologies might not be widely available, related compounds and methodologies can be found in various scientific literature and patent databases.

Potential Synthetic Routes

-

Multi-step Organic Reactions: These involve the incorporation of the piperazine ring and the quinazoline core through various chemical transformations.

-

Cyclization Reactions: These are crucial for forming the quinazoline structure, often involving carbonyl precursors and appropriate conditions for cyclization.

Biological Activities and Potential Applications

Quinazoline derivatives, including 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, are known for their broad spectrum of biological activities. These include:

-

Anti-cancer Properties: Quinazolines have been studied for their potential in cancer treatment due to their ability to inhibit various enzymes involved in cancer cell proliferation.

-

Anti-inflammatory Properties: These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

-

Neurological and Psychiatric Disorders: The presence of a piperazine moiety suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.

Detailed Research Findings

| Compound Feature | Description |

|---|---|

| Chemical Structure | Quinazoline core with a piperazine ring and a 4-methoxybenzyl substituent. |

| Synthesis | Multi-step organic reactions involving cyclization and incorporation of the piperazine moiety. |

| Biological Activities | Potential anti-cancer, anti-inflammatory, and neuropharmacological applications. |

| CAS Number | 2034421-04-8. |

Future Research Directions

-

Pharmacological Studies: Further research is needed to explore the compound's pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

-

Structural Modifications: Investigating how modifications on the piperazine and quinazoline rings affect biological activity could lead to the development of more targeted therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume